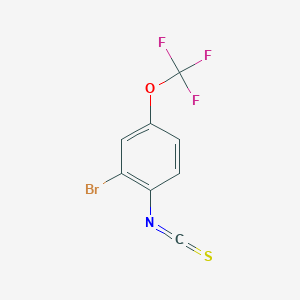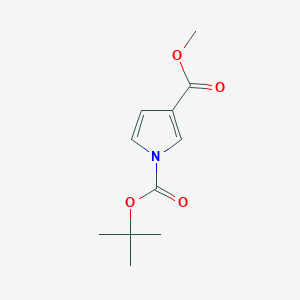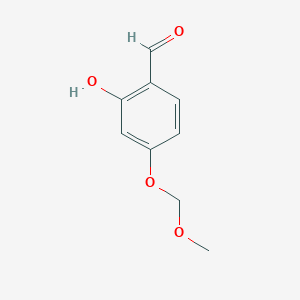![molecular formula C14H10ClFO3 B3032111 3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1097085-11-4](/img/structure/B3032111.png)
3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
3-Chloro-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids. This compound is characterized by the presence of a biphenyl core substituted with chloro, fluoro, and methoxy groups, as well as a carboxylic acid functional group. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic compounds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in SM cross-coupling reactions . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is facilitated by the mild and functional group tolerant conditions of SM cross-coupling .
Biochemical Pathways
The compound is involved in the biochemical pathway of SM cross-coupling . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign , which suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This is achieved through the SM cross-coupling reaction, which is a widely applied method for forming carbon–carbon bonds .
Action Environment
The action of the compound is influenced by the reaction conditions of the SM cross-coupling . These conditions are exceptionally mild and tolerant of various functional groups , which allows the compound to perform effectively in a wide range of environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of chloro and fluoro substituents onto the biphenyl core through electrophilic aromatic substitution reactions.
Methoxylation: Introduction of the methoxy group via nucleophilic substitution reactions.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced reaction conditions, such as microwave-assisted synthesis or flow chemistry, may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The chloro, fluoro, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts or esters, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
3-Chloro-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals, polymers, and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid
- 3-Chloro-5’-fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid
- 3-Bromo-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid
Uniqueness
3-Chloro-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific combination of substituents, which imparts distinct chemical properties and reactivity. The presence of both chloro and fluoro groups can enhance the compound’s stability and resistance to metabolic degradation, while the methoxy group can influence its solubility and bioavailability. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-4-(5-fluoro-2-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-13-5-3-9(16)7-11(13)8-2-4-10(14(17)18)12(15)6-8/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQCHEZMUOTMFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648894 | |
| Record name | 3-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097085-11-4 | |
| Record name | 3-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3032041.png)
![(E)-N-[Amino(anilino)methylidene]glycine](/img/structure/B3032045.png)
![1,3-dimethyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B3032046.png)
![2-Pentanone, 4-[(4-nitrophenyl)imino]-](/img/structure/B3032047.png)



